molecular formula C16H17ClN2O4 B2973242 2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide CAS No. 1797333-93-7

2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

Cat. No. B2973242
M. Wt: 336.77
InChI Key: DBWMMJZOHXTIID-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide, also known as CPAA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and its synthesis method and mechanism of action have been the subject of extensive research.

Scientific Research Applications

X-ray Powder Diffraction Characterization

One significant application of derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds similar to 2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide, is in the field of potential pesticides. These compounds have been characterized by X-ray powder diffraction, providing new diffraction data which includes experimental and calculated peaks, values of d, relative peak intensities, and unit-cell parameters. This characterization is essential for understanding the structural properties of these organic compounds, which could further aid in their application as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).

Photovoltaic Efficiency and Ligand-Protein Interactions

Another research direction involves the synthesis and analysis of benzothiazolinone acetamide analogs, which show potential in applications such as dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) activities. These compounds have been found to exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Moreover, molecular docking studies with Cyclooxygenase 1 (COX1) suggest these compounds could also be relevant in understanding ligand-protein interactions, indicating a broader application in pharmaceutical research and development (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4/c17-12-4-6-14(7-5-12)23-11-15(21)18-9-13(20)10-19-8-2-1-3-16(19)22/h1-8,13,20H,9-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWMMJZOHXTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide

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